(5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Description
Properties
CAS No. |
918543-52-9 |
|---|---|
Molecular Formula |
C10H7F2NO4 |
Molecular Weight |
243.16 g/mol |
IUPAC Name |
(5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-6-2-1-5(3-7(6)12)13-4-8(9(14)15)17-10(13)16/h1-3,8H,4H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
WYVISCPBAZYHRO-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)F)F)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach involves starting from chiral amino alcohols or their derivatives, which undergo cyclization to form the oxazolidinone ring. For example, multi-configuration 2-amino-3-hydroxypropionate derivatives can be reacted with suitable reagents to form the oxazolidinone core.
According to a Chinese patent (CN111808040A), a method involves reacting 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis to yield the 2-oxo-oxazolidine-4-carboxylic acid compound with high yield (>86%) and environmental friendliness due to aqueous solvent use.
This method emphasizes mild reaction conditions, easy operation, and high stereoselectivity, which are critical for obtaining the (5S) enantiomer with high purity.
Use of Chiral Starting Materials
The stereochemistry at the 5-position is controlled by using enantiomerically pure amino acid derivatives or chiral auxiliaries. For instance, methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochlorides with defined stereochemistry have been used to prepare oxazolidinone carboxylic acids with specific stereochemical configurations.
The reaction sequence typically involves esterification, cyclization, and hydrolysis steps, with chromatographic purification to isolate the desired stereoisomer.
Substitution with Difluorophenyl Group
The introduction of the 3,4-difluorophenyl substituent at the 3-position is achieved by coupling reactions or nucleophilic substitution on appropriately functionalized intermediates.
Patent WO2021257418A1 describes the preparation of 2-oxo-oxazolidine-5-carboxamides with various aryl substitutions, including difluorophenyl groups, by reacting chiral oxazolidinone intermediates with aryl halides or aryl-substituted reagents under controlled conditions.
The use of palladium-catalyzed cross-coupling or nucleophilic aromatic substitution is common to install the difluorophenyl moiety with retention of stereochemistry.
Purification and Characterization
After synthesis, the product is purified by chromatography, often using silica gel or reverse-phase methods, to separate stereoisomers and remove impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is used to confirm the structure and stereochemistry. For example, characteristic chemical shifts and coupling patterns in 1H NMR (e.g., multiplets around 4.9 ppm for the oxazolidinone ring proton) and 13C NMR (carbonyl carbons around 174 ppm) confirm the formation of the oxazolidinone carboxylic acid.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The aqueous synthesis method using S,S'-dimethyl dithiocarbonate is notable for its green chemistry profile, avoiding organic solvents and harsh reagents, while maintaining high yield and stereoselectivity.
The stereochemical outcome is highly dependent on the chirality of the starting amino acid derivatives, which must be carefully selected or synthesized.
The installation of the 3,4-difluorophenyl group requires careful control of reaction conditions to prevent racemization or side reactions, often achieved by using mild coupling conditions and protecting groups.
Analytical data such as NMR and chromatographic purity are critical to confirm the successful preparation of the (5S) isomer, as the biological activity is stereospecific.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other ring systems or to reduce the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is its use as an antimicrobial agent. Research indicates that compounds in this class can inhibit bacterial protein synthesis by binding to the ribosomal RNA, making them effective against resistant strains of bacteria.
Case Study: Linezolid
Linezolid, a well-known oxazolidinone antibiotic, serves as a benchmark for evaluating the efficacy of similar compounds. Studies have shown that linezolid effectively treats infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The structural similarities between linezolid and (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid suggest potential antimicrobial properties that warrant further investigation.
Cancer Research
Recent studies have explored the potential of oxazolidines in cancer therapy. The compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Case Study: Antiproliferative Effects
Research published in journals such as "Cancer Letters" has documented the antiproliferative effects of oxazolidine derivatives on various cancer cell lines. Compounds similar to (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid have shown promise in reducing cell viability and inducing cell cycle arrest.
Protein Synthesis Inhibition
The primary mechanism involves binding to the bacterial ribosome's 50S subunit, inhibiting protein synthesis. This action disrupts bacterial growth and replication.
Induction of Apoptosis
In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases, leading to programmed cell death.
Data Tables
The following table summarizes key research findings related to the applications of (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid:
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Difluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating them. The oxazolidine ring may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₁₀H₇F₂NO₄. †Estimated using fragment-based methods. ‡Inferred from structural similarity to SNAP-7941 .
Key Observations:
Substituent Effects: The 3,4-difluorophenyl group in the target compound enhances lipophilicity (XlogP ~1.8) compared to methoxy (~1.2) or cyano (~0.9) substituents. Fluorine atoms improve metabolic stability by resisting oxidative degradation . The carboxylic acid group increases aqueous solubility relative to ester or amide derivatives (e.g., SNAP-7915’s amide group raises XlogP to 5.0) .
Stereochemical Influence:
Biological Activity
(5S)-3-(3,4-Difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a 1,3-oxazolidine core structure with a carboxylic acid functional group and a difluorophenyl substituent. Its molecular formula is C10H8F2N2O3, with a molecular weight of approximately 240.18 g/mol. The presence of the difluorophenyl group is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxazolidine derivatives exhibit promising anticancer activity. For instance, a study evaluating various derivatives found that compounds structurally similar to (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid showed significant cytotoxic effects against human lung adenocarcinoma (A549) cells.
Key Findings
- Cytotoxicity : The compound was tested at a concentration of 100 µM against A549 cells using the MTT assay. Results indicated a reduction in cell viability, suggesting effective cytotoxicity.
- Structure-Activity Relationship : Variations in substituents influenced the level of activity. For example, the introduction of electron-withdrawing groups enhanced activity compared to unsubstituted derivatives.
- Comparison with Standard Treatments : The compound's efficacy was compared to cisplatin, revealing comparable or superior cytotoxic effects at certain concentrations.
Antimicrobial Activity
The antimicrobial properties of (5S)-3-(3,4-difluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid were evaluated against multidrug-resistant bacterial strains.
Research Insights
- Target Pathogens : The compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
- Mechanism of Action : It is hypothesized that the oxazolidine moiety interferes with bacterial protein synthesis, similar to other oxazolidinone antibiotics.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition at low concentrations.
Case Studies
Several case studies highlight the biological efficacy of related oxazolidine compounds:
Q & A
Basic: What synthetic strategies are effective for constructing the oxazolidine ring system in this compound?
Answer:
The oxazolidine ring can be synthesized via cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., phosgene or carbonyldiimidazole). For the fluorophenyl-substituted derivative, ensure regioselectivity by pre-functionalizing the aromatic ring with fluorine groups before cyclization. Solvent choice (e.g., THF or DCM) and base (e.g., NaH or EtN) critically influence reaction efficiency . Monitoring reaction progress via TLC or HPLC is advised to optimize yield and minimize side products.
Basic: What analytical techniques are essential for confirming molecular weight and purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns, particularly for fluorinated compounds.
- HPLC-PDA/ELS: Detects impurities at low concentrations (≤0.1%) using polar stationary phases (C18 columns) and acetonitrile/water gradients.
- H/C NMR: Verify structural integrity, with attention to fluorine-induced splitting patterns in aromatic regions .
Advanced: How can stereochemical control of the (5S) configuration be achieved during synthesis?
Answer:
- Chiral Auxiliaries: Use (S)-proline-derived catalysts to induce asymmetric cyclization.
- Chiral Chromatography: Post-synthesis purification via chiral HPLC (e.g., Chiralpak IA/IB columns) ensures enantiomeric excess ≥99%.
- X-ray Crystallography: Validate absolute configuration post-crystallization (e.g., using methanol/water solvent systems) .
Advanced: What computational methods predict the compound’s metabolic stability in biological systems?
Answer:
- Density Functional Theory (DFT): Models hydrolysis susceptibility of the oxazolidinone ring under physiological pH.
- Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., fluorophenyl oxidation).
- ADMET Predictors: Tools like Schrödinger’s QikProp estimate permeability and plasma protein binding .
Basic: How does the 3,4-difluorophenyl substituent influence the compound’s solubility?
Answer:
Fluorine’s electronegativity reduces polarity, decreasing aqueous solubility. Solubility can be enhanced via:
- Salt Formation: React the carboxylic acid with sodium bicarbonate to form a sodium salt.
- Co-Solvents: Use DMSO or ethanol in in vitro assays (≤10% v/v to avoid cytotoxicity) .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., hydrolyzed oxazolidinone) that may antagonize activity.
- Dose-Response Repetition: Validate EC values across ≥3 independent experiments .
Basic: What safety protocols are critical when handling fluorinated aromatic intermediates?
Answer:
- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., fluorobenzaldehydes).
- PPE: Nitrile gloves and safety goggles mitigate skin/eye exposure.
- Waste Disposal: Neutralize acidic byproducts with NaHCO before aqueous disposal .
Advanced: What strategies improve the compound’s stability under long-term storage?
Answer:
- Lyophilization: Freeze-dry the sodium salt form for hygroscopicity reduction.
- Inert Atmosphere: Store under argon in amber vials at −20°C to prevent photodegradation.
- Stability-Indicating Assays: Monitor decomposition via F NMR every 6 months .
Basic: How is the carboxylic acid moiety functionalized for prodrug development?
Answer:
- Esterification: React with pivaloyloxymethyl chloride to enhance oral bioavailability.
- Amide Coupling: Use EDC/HOBt with amino acid esters (e.g., glycine ethyl ester) for targeted delivery .
Advanced: What crystallographic techniques elucidate solid-state conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow vapor diffusion (e.g., ethyl acetate/hexane).
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F⋯H contacts) influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
